1-(Trifluoromethoxy)-7-naphthol
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Research
The introduction of fluorine into organic molecules is a powerful strategy in modern chemical and life science research. nih.govacs.org Fluorine's unique properties, such as its high electronegativity, small size (mimicking hydrogen or a hydroxyl group), and the strength of the carbon-fluorine bond, can dramatically alter a molecule's physical, chemical, and biological nature. nih.govwikipedia.org This has profound implications in various fields. In medicinal chemistry, fluorination is a widely used tactic to enhance the efficacy of pharmaceuticals. acs.orgnih.gov It can improve metabolic stability by blocking sites of oxidative metabolism, increase a molecule's lipophilicity (fat-solubility) to enhance its absorption and transport in the body, and alter the acidity or basicity of nearby functional groups to fine-tune interactions with biological targets. nih.govmdpi.com
Beyond pharmaceuticals, fluorinated compounds are crucial in agrochemicals, where they contribute to the potency and stability of pesticides and herbicides. nih.gov In materials science, the unique properties imparted by fluorine lead to the development of advanced materials like fluoropolymers with high thermal stability and chemical resistance, as well as specialized liquid crystals and surfactants. nih.govacs.org The deliberate incorporation of fluorine allows for the modulation of electronic, lipophilic, and steric parameters, making it a key tool for designing molecules with specific, desirable functions. nih.gov
Role of the Trifluoromethoxy (-OCF3) Moiety in Chemical Science
Among fluorinated substituents, the trifluoromethoxy (-OCF3) group has gained increasing attention in pharmaceutical and agrochemical research. nih.gov This group is often considered a "super-halogen" due to its strong electron-withdrawing properties, which are comparable to those of chlorine or fluorine atoms. nih.gov The primary advantage of the -OCF3 group is its ability to significantly increase a molecule's lipophilicity, even more so than the more common trifluoromethyl (-CF3) group. nih.govmdpi.com This enhanced lipophilicity can facilitate the passage of molecules through biological membranes, a critical factor for the bioavailability of potential drugs.
The trifluoromethoxy group is one of the most electron-withdrawing groups, which can profoundly influence the reactivity and properties of the molecule to which it is attached. nih.gov Despite its growing importance, the trifluoromethoxy group is still considered one of the less understood fluorine substituents, and the development of new methods for its introduction into molecules remains an active area of synthetic chemistry research. nih.govnih.gov Its incorporation into bioactive compounds is a strategic choice to modulate molecular properties and improve pharmacokinetic profiles. mdpi.com
Importance of Naphthol Scaffolds in Synthetic and Applied Chemistry
Naphthol, a derivative of naphthalene (B1677914) with a hydroxyl group, serves as a fundamental scaffold in both synthetic and applied chemistry. Naphthalene-based compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties. mdpi.comijpsjournal.com The naphthol structure itself is a key component in many important molecules and serves as a versatile building block for more complex chemical structures. mdpi.com
Specifically, derivatives like amidoalkyl naphthols are recognized for their biological significance and their utility as ligands in asymmetric synthesis. mdpi.com The reactivity of the naphthol core, particularly its hydroxyl group and aromatic rings, allows for a variety of chemical transformations. For instance, the intramolecular cyclization of certain naphthol derivatives can produce other important heterocyclic compounds like 1,3-oxazines. mdpi.com Furthermore, the planar aromatic nature of the naphthalene ring system allows it to interact with biological macromolecules, such as by intercalating with DNA, a property exploited in the design of certain therapeutic agents. mdpi.com The combination of this versatile scaffold with other functional groups is a common strategy in the development of new bioactive compounds and functional materials. nih.gov
Research Context and Scope of 1-(Trifluoromethoxy)-7-naphthol
This compound is a specific organic compound that integrates the trifluoromethoxy group at the 1-position and a hydroxyl group at the 7-position of a naphthalene ring. While extensive research dedicated solely to this particular isomer is not prominent in publicly available literature, its scientific relevance can be inferred from the well-established importance of its constituent parts.
The compound is cataloged by chemical suppliers, indicating its availability for use in research and development. chemsrc.comchemenu.com Its structure suggests it is a valuable synthetic intermediate or building block. Chemists can utilize the reactive hydroxyl group for further chemical modifications while leveraging the unique properties imparted by the trifluoromethoxy group—namely, high lipophilicity and strong electron-withdrawing effects—to influence the characteristics of a final target molecule. The synthesis of related trifluoromethylated naphthols has been documented, providing established chemical pathways that could be adapted for this compound. prepchem.com Therefore, the primary research context for this compound is likely as a specialized reagent for constructing more complex molecules intended for evaluation in medicinal chemistry, agrochemistry, or materials science.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 8-(trifluoromethoxy)naphthalen-2-ol |
| CAS Number | 1261749-02-3 |
| Molecular Formula | C₁₁H₇F₃O₂ |
| Molecular Weight | 228.17 g/mol |
| Purity | ≥95% |
Data sourced from chemical supplier catalogs. chemenu.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7F3O2 |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
8-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-10-3-1-2-7-4-5-8(15)6-9(7)10/h1-6,15H |
InChI Key |
WMFDIRTYDJRPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Trifluoromethoxy 7 Naphthol and Its Derivatives
Strategies for Regioselective Trifluoromethoxylation of Naphthol Precursors
Direct trifluoromethoxylation of naphthols presents a significant challenge due to the reactivity of the aromatic system and the nature of trifluoromethoxylating agents. Several approaches have been developed to address this, broadly categorized into electrophilic and nucleophilic methods.
Electrophilic trifluoromethoxylation involves the use of reagents that deliver an electrophilic "CF3O+" equivalent to a nucleophilic substrate. While effective for some substrates, direct electrophilic trifluoromethoxylation of phenols and naphthols can be complicated by competing C-trifluoromethylation at the activated ortho and para positions. mdpi.com
One of the earliest successful methods for direct electrophilic trifluoromethylation of alcohols and phenols was developed by Umemoto, utilizing an O-(trifluoromethyl)dibenzofuranium salt. mdpi.com However, these reagents can be thermally unstable. mdpi.com More recent developments have focused on creating more stable and user-friendly reagents.
The choice of reagent and reaction conditions is crucial for achieving O- versus C-trifluoromethylation. For instance, the reaction of 2,4,6-trimethylphenol (B147578) with a Togni hypervalent iodine reagent resulted in a low yield of the desired aryl trifluoromethyl ether, with C-trifluoromethylated products being the major outcome. mdpi.com This highlights the competitive nature of electrophilic attack on the aromatic ring versus the hydroxyl group.
| Reagent Type | Description | Challenges |
| Umemoto-type Reagents | Oxonium salts capable of direct electrophilic trifluoromethylation of alcohols and phenols. mdpi.com | Can be thermally unstable, requiring low-temperature handling. mdpi.com |
| Hypervalent Iodine Reagents | Crystalline, air-stable solids used for electrophilic trifluoromethylation. mdpi.comrsc.org | Can lead to mixtures of O- and C-trifluoromethylated products with phenols. mdpi.com |
| Sulfonium Salts | S-trifluoromethyl diarylsulfonium salts, among the first electrophilic trifluoromethylating agents developed. researchgate.net | Reactivity can be substrate-dependent. |
Nucleophilic trifluoromethoxylation offers an alternative pathway, particularly for substrates that are not amenable to electrophilic methods. This approach typically involves the reaction of an alkyl halide or sulfonate with a source of the trifluoromethoxide anion (CF3O-). However, the trifluoromethoxide anion is notoriously unstable and difficult to generate and handle. nih.gov
Recent advancements have led to the development of shelf-stable reagents that can release the trifluoromethoxide anion under mild conditions. For example, N-trifluoromethoxyphthalimide has been introduced as a solid, stable reagent for the nucleophilic trifluoromethoxylation of various alkyl electrophiles. organic-chemistry.org Similarly, (E)-O-trifluoromethyl-benzaldoximes have been shown to act as effective trifluoromethoxylation reagents for alkyl halides in the absence of silver, which is often required in other methods. nih.gov These reagents offer a more practical and scalable approach to introducing the trifluoromethoxy group. nih.govorganic-chemistry.org
| Reagent | Activating Agent | Substrates |
| N-Trifluoromethoxyphthalimide | Et4NI or CsF organic-chemistry.org | Alkyl iodides, bromides, mesylates, tosylates, alcohols organic-chemistry.org |
| (E)-O-trifluoromethyl-benzaldoximes | Base nih.gov | Unactivated alkyl halides nih.gov |
Hypervalent iodine reagents, particularly those developed by Togni and his research group, have become prominent tools for electrophilic trifluoromethylation. mdpi.comacs.org These reagents are typically stable, crystalline solids that are easier to handle than many other trifluoromethylating agents. mdpi.comrsc.org They have been successfully used for the O-trifluoromethylation of a variety of alcohols. mdpi.com
For instance, the Togni reagent, in the presence of a Lewis acid such as zinc bis(triflimide) (Zn(NTf2)2), can efficiently trifluoromethylate aliphatic alcohols. mdpi.com One-step methods have also been developed for the synthesis of ortho-N-heteroaromatic trifluoromethoxy derivatives from the corresponding N-heteroaromatic alcohols using a Togni reagent at elevated temperatures. mdpi.com
Despite their utility, the application of hypervalent iodine reagents for the direct O-trifluoromethylation of phenols can be problematic due to the aforementioned competition from electrophilic C-substitution. mdpi.com However, for precursors where the aromatic ring is less activated or sterically hindered, these reagents can be highly effective. The development of new generations of hypervalent iodine reagents continues to expand their scope and improve their selectivity. rsc.org
Annulation and Cyclization Approaches for Substituted Naphthol Ring Systems
In addition to introducing the trifluoromethoxy group, the construction of the naphthol ring system itself is a key aspect of the synthesis of 1-(trifluoromethoxy)-7-naphthol and its derivatives. Annulation and cyclization reactions are powerful strategies for building the bicyclic aromatic core.
[3+3] annulation reactions provide a convergent approach to six-membered rings, including the substituted benzene (B151609) ring of a naphthol system. In this strategy, a three-carbon synthon is reacted with another three-atom component to form the new ring.
One such method involves the Brønsted acid-catalyzed formal [3+3] annulation of in situ generated (aza)-para-quinone methides from propargylic alcohols with naphthol derivatives. acs.orgresearchgate.net This reaction proceeds through a 1,8-conjugate addition followed by a 6-endo annulation process to afford functionalized pyranocoumarins. acs.orgresearchgate.net While this example builds upon a pre-existing naphthol, the underlying principles of [3+3] annulation can be adapted to construct the naphthol ring itself. For instance, a one-pot [3+3] aldol-SNAr-dehydration annulation sequence has been utilized to fuse hindered phenols onto aromatic substrates, forming polysubstituted 2-naphthols. researchgate.net This transformation joins doubly activated 1,3-disubstituted acetone (B3395972) derivatives with C5-activated 2-fluorobenzaldehyde (B47322) SNAr acceptors. researchgate.net
The electrophilic cyclization of arene-containing propargylic alcohols is a versatile and regioselective method for the synthesis of substituted naphthalenes and naphthols. nih.gov This intramolecular reaction involves the attack of an electron-rich aromatic ring onto an alkyne that has been activated by an electrophile.
A wide variety of substituted naphthalenes can be prepared under mild conditions using this 6-endo-dig cyclization. nih.gov The reaction is initiated by an electrophile such as iodine monochloride (ICl), iodine (I2), bromine (Br2), N-bromosuccinimide (NBS), or phenylselenyl bromide (PhSeBr). nih.gov The resulting products are often halogenated naphthalenes or naphthols, which are valuable intermediates for further functionalization through cross-coupling reactions. nih.gov The methodology accommodates a range of functional groups and has been successfully applied to the synthesis of various substituted naphthalene (B1677914) derivatives. nih.gov For example, the reaction of 1-(4-methoxyphenyl)-4-phenylbut-3-yn-2-ol with iodine affords the corresponding cyclized product in high yield. nih.gov
Multicomponent Reactions in Naphthol Derivative Synthesis
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. These reactions combine three or more starting materials in a one-pot procedure, avoiding the need to isolate intermediates. A prominent MCR for producing naphthol derivatives is the synthesis of 1-amidoalkyl-2-naphthols. This reaction typically involves the condensation of a naphthol, an aldehyde, and an amide or nitrile in the presence of a catalyst. scirp.org
The reaction mechanism is thought to proceed through the formation of an ortho-quinone methide intermediate, generated from the reaction of the naphthol and the aldehyde under acidic conditions. This highly reactive intermediate is then trapped by the nucleophilic amide or nitrile to form the final product. A variety of catalysts, including Lewis and Brønsted acids, have been employed to facilitate this transformation. scirp.org The versatility of this method allows for the synthesis of a diverse library of derivatives by simply varying the starting components. For the synthesis of derivatives of this compound, one could envision using a trifluoromethoxy-substituted naphthol or aldehyde as one of the key starting materials.
Recent advancements have focused on using novel catalytic systems to improve yields and reaction conditions. For instance, deep eutectic solvents have been shown to act as effective, recyclable catalysts for the synthesis of 1-amidoalkyl naphthols. rsc.org Similarly, tetrachlorosilane (B154696) has been utilized as an efficient reagent for the three-component condensation of 2-naphthol, aromatic aldehydes, and acetonitrile. scirp.org
Table 1: Examples of Multicomponent Synthesis of Amidoalkyl Naphthols
| Reactants | Catalyst/Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Naphthol, Aromatic Aldehyde, Acetonitrile | Tetrachlorosilane (TCS) | Not specified | 1-Amidoalkyl-2-naphthol | scirp.org |
| β-Naphthol, Aldehyde, Amide | [CholineCl][ZnCl2]3 (Deep Eutectic Solvent) | Low temperature, short reaction time | 1-Amidoalkyl naphthol | rsc.org |
| β-Naphthol, Aromatic Aldehydes, Amides/Amines | Fe3O4, ZnO, or CuO Nanoparticles | Solvent-free | Amidoalkyl naphthol | iau.ir |
Catalytic Methodologies in the Synthesis of Trifluoromethoxy Naphthols
Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be unfeasible. Both transition-metal catalysis and organocatalysis offer powerful strategies for the functionalization of aromatic rings and the introduction of fluorine-containing groups.
Transition metals are widely used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of trifluoromethoxy-substituted aromatics, catalytic methods are highly sought after to overcome the challenges associated with handling fluorinating reagents. While direct catalytic trifluoromethoxylation of a pre-formed naphthol ring is a significant challenge, several related transition-metal-catalyzed reactions highlight potential pathways.
One approach is the direct C-H functionalization of arenes. A catalytic protocol for the C-H trifluoromethoxylation of (hetero)arenes has been developed using redox-active catalysts, which can include metal complexes. nih.gov This method is operationally simple and proceeds at room temperature, offering a potential route to functionalize a naphthol scaffold directly, though its application on naphthols specifically has not been detailed. nih.gov
Furthermore, iron(III) chloride has been shown to catalyze a three-component reaction between naphthols, sulfur dioxide, and aryldiazonium salts to achieve C-H sulfonylation. rsc.org This demonstrates the utility of iron catalysis for the direct functionalization of the naphthol ring, suggesting that analogous C-O bond-forming reactions could be developed. Historically, the synthesis of aryl trifluoromethyl ethers involved the use of metal halides like antimony pentachloride to facilitate a halogen exchange on a pre-functionalized anisole (B1667542) derivative. beilstein-journals.orgnih.gov
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, often providing high levels of enantioselectivity and avoiding toxic metal residues. In the context of fluorinated compounds, organocatalytic methods are actively being explored.
A significant non-metal approach for synthesizing aryl trifluoromethyl ethers from the corresponding phenols involves a two-step sequence: xanthalation followed by oxidative O-trifluoromethylation. nih.govberkeley.edu In this method, the phenol (B47542) is first converted to a xanthate intermediate. This xanthate is then treated with a fluorinating reagent such as XtalFluor-E in the presence of an activator like N-fluorosulfonimide (NFSI) to yield the desired aryl trifluoromethyl ether. nih.gov This procedure avoids harsh reagents and tolerates a range of functional groups. nih.govberkeley.edu
Another relevant strategy is the construction of the fluorinated naphthol ring itself through non-metal-catalyzed methods. A transition-metal-free protocol has been reported for the conversion of 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols. nih.gov The key step in this process is a 6π electrocyclization of a hexatriene intermediate, which is formed after the selective activation of C-F bonds. nih.gov While this example involves a trifluoromethyl group rather than a trifluoromethoxy group, the underlying concept of building the naphthol ring from a functionalized phenol precursor represents a valid synthetic strategy. Organocatalysis has also been successfully applied to other transformations of naphthols, such as the highly enantioselective addition of naphthols to ketimines, demonstrating the compatibility of the naphthol scaffold with this type of catalysis. nih.gov
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of specialized chemicals like this compound derivatives is increasingly being designed with these principles in mind.
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. Solvent-free reactions, conducted by grinding solid reactants together (mechanochemistry) or by heating neat reactants, can lead to higher efficiency, shorter reaction times, and simpler product purification. researchgate.net
Several solvent-free methods have been developed for the synthesis and functionalization of naphthol derivatives. For example, the fluorination of phenols and naphthols has been achieved under solvent-free conditions by manual grinding with N-F fluorinating reagents like Selectfluor™. researchgate.net The synthesis of amidoalkyl naphthols via MCRs has also been successfully performed under solvent-free conditions using recyclable magnetic iron oxide, zinc oxide, or copper oxide nanoparticles as catalysts. iau.ir In some cases, reactions can proceed without any catalyst at all, driven by direct hydrogen-bond interactions between fluorinated and non-fluorinated reactants. mdpi.com
The use of alternative, environmentally benign reaction media is another important green strategy. Deep eutectic solvents (DES), which are mixtures of salts that form a liquid at low temperatures, have been used as recyclable catalysts and solvents for the multicomponent synthesis of 1-amidoalkyl naphthols, offering high yields under mild conditions. rsc.org
Table 2: Examples of Green Synthetic Methods for Naphthol Derivatives
| Reaction Type | Conditions | Key Green Aspect | Product Type | Reference |
|---|---|---|---|---|
| Fluorination | Manual grinding with F-TEDA-BF4 | Solvent-free | Fluorinated phenols/naphthols | researchgate.net |
| MCR for Amidoalkyl Naphthols | Fe3O4, ZnO, or CuO nanocatalysts | Solvent-free, recyclable catalyst | Amidoalkyl naphthols | iau.ir |
| Polyfluoroarylation | 80 °C, neat reactants | Solvent- and catalyst-free | Polyfluoroarylated compounds | mdpi.com |
| MCR for Amidoalkyl Naphthols | [CholineCl][ZnCl2]3 (DES) | Green, recyclable solvent/catalyst | 1-Amidoalkyl naphthols | rsc.org |
Table of Compounds
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Pathways of Trifluoromethoxylation Reactions
The introduction of the trifluoromethoxy (-OCF₃) group onto an aromatic ring, such as in the synthesis of 1-(Trifluoromethoxy)-7-naphthol, can proceed through various mechanistic pathways. The choice of pathway is heavily dependent on the reagents and reaction conditions employed. The direct O-trifluoromethylation of phenols and naphthols is known to be challenging due to the "hard" nature of the oxygen atom. cas.cn
The formation of aryl trifluoromethyl ethers often involves either radical or ionic intermediates.
Radical Pathways: Radical trifluoromethoxylation has emerged as a significant strategy. These reactions often involve the generation of a trifluoromethyl radical (•CF₃) or a trifluoromethoxyl radical (•OCF₃). For instance, in the trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives, experimental data, including radical trapping experiments, indicate that the process is a radical recombination reaction between an N-hydroxyl radical and a trifluoromethyl radical. nih.govmdpi.com A plausible mechanism involves a single-electron transfer (SET) from a deprotonated hydroxylamine (B1172632) to a reagent like a Togni reagent, which generates the necessary radical species. nih.govnih.gov The subsequent recombination of these radicals leads to the O-trifluoromethylated product. nih.gov Visible light photoredox catalysis has also been employed to generate trifluoromethyl radicals from precursors for the trifluoromethoxylation of arenes. nih.gov
Ionic Pathways: Ionic mechanisms are also prevalent in trifluoromethoxylation reactions. One such pathway involves the heterolytic cleavage of an N-OCF₃ bond, leading to a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.govrsc.org Rapid recombination of this ion pair can then lead to the trifluoromethoxylated product. nih.gov Another approach involves nucleophilic trifluoromethoxylation, which utilizes reagents capable of delivering a trifluoromethoxide anion (⁻OCF₃) to a suitable electrophilic substrate. nih.gov Electrophilic trifluoromethylation, involving a formal "CF₃⁺" species, can also occur, particularly with hypervalent iodine reagents, leading to substitution on the aromatic ring rather than the hydroxyl group if the ortho and para positions are available. acs.org
In acidic methanol, the decomposition of arenediazonium ions can proceed through either a radical mechanism to yield an arene (ArH) or an ionic mechanism to form an aryl methyl ether (ArOMe), suggesting that the two pathways can be competitive. rsc.org
The progression and outcome of trifluoromethoxylation reactions are critically influenced by the choice of catalysts and reagents.
Reagents: A variety of reagents have been developed for trifluoromethoxylation.
Hypervalent Iodine Reagents: Togni reagents are widely used for both radical and electrophilic trifluoromethylations. nih.govmdpi.comacs.orgorientjchem.org They can react with phenols, after deprotonation, to yield trifluoromethylated products. acs.org
Nucleophilic CF₃ Sources: (Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a common nucleophilic CF₃ source used in oxidative trifluoromethylation reactions. cas.cnacs.org
Electrophilic Reagents: Umemoto's and Togni's reagents are examples of electrophilic trifluoromethylating agents. cas.cn N-(Trifluoromethylsulfanyl)aniline, activated by a promoter, can be used for electrophilic functionalization of phenols. rsc.orgrsc.org
Peroxides: Bis(trifluoromethyl)peroxide (BTMP) serves as a practical reagent for the trifluoromethoxylation of silyl (B83357) enol ethers and allyl silanes. researchgate.net
Catalysts and Promoters: Catalysts and promoters are often essential for activating the reagents and substrate.
Metal Catalysts: Silver salts (e.g., AgF₂, AgNO₃) are frequently used to mediate or catalyze trifluoromethoxylation reactions, such as the decarboxylative fluorination of aryloxydifluoroacetic acids or the direct trifluoromethylation of phenols. cas.cnmdpi.com Copper catalysts are also employed in various trifluoromethylation reactions. acs.orgnih.gov Palladium catalysis has been used for trifluoromethylthiolation and enantioselective aminotrifluoromethoxylation. mdpi.comrsc.org
Acid/Base Promoters: Lewis acids like BF₃·Et₂O or Brønsted acids like triflic acid can promote electrophilic functionalization of phenols. rsc.orgrsc.org Bases such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) are used to deprotonate hydroxyl groups, facilitating subsequent reactions. mdpi.comacs.org
Photoredox Catalysts: Ruthenium (Ru) and Iridium (Ir) complexes are used as photoredox catalysts under visible light to initiate radical trifluoromethylation processes. nih.govorientjchem.org
A two-step procedure for the trifluoromethoxylation of phenols involves an initial conversion to a xanthate intermediate, followed by reaction with a fluorinating reagent like XtalFluor-E in the presence of an activator such as trichloroisocyanuric acid (TCCA). nih.gov
| Reaction Type | Key Reagents/Catalysts | Mechanistic Feature | Reference |
| Radical O-Trifluoromethylation | Togni Reagent, Cs₂CO₃ | Radical recombination of N-hydroxyl and trifluoromethyl radicals. | nih.gov, mdpi.com |
| Ionic OCF₃ Migration | Heat (in MeNO₂) | Heterolytic cleavage of N-OCF₃ bond forming an ion pair. | rsc.org, nih.gov |
| Oxidative Trifluoromethylation | TMSCF₃, Silver Salt, Oxidant | Silver-mediated oxidative cross-coupling. | cas.cn, nih.gov |
| Xanthate Intermediate Method | Imidazolium Salt, XtalFluor-E, TCCA | Two-step process involving xanthate formation and fluorination. | nih.gov |
| Electrophilic Ring Trifluoromethylation | Hypervalent Iodine Reagent, NaH | Electrophilic aromatic substitution on the phenol (B47542) ring. | acs.org |
Chemical Transformations of the Naphthol Hydroxyl Group
The hydroxyl group of this compound is a primary site for chemical reactivity, behaving similarly to the hydroxyl group in other naphthols and phenols. wikipedia.org
Oxidation: The hydroxyl group on the naphthalene (B1677914) ring makes it susceptible to oxidation. Similar to its parent compound, 1-naphthol (B170400), this compound can be expected to undergo oxidation. For example, 1-naphthol biodegrades via the formation of 1-naphthol-3,4-oxide, which subsequently converts to 1,4-naphthoquinone. wikipedia.org The presence of the electron-withdrawing trifluoromethoxy group might influence the ease and outcome of this oxidation.
Reduction: The naphthalene ring system can be reduced under various conditions. Partial reduction of 1-naphthol can yield a tetrahydro derivative, preserving the phenol ring. wikipedia.org Full hydrogenation of the ring system can be achieved using catalysts like rhodium. wikipedia.org The trifluoromethoxy group is generally stable under these reducing conditions.
The hydroxyl group is a versatile handle for introducing a wide array of functional groups, a common strategy in drug discovery and materials science. sigmaaldrich.com
Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. Derivatization with reagents like fluoroalkyl chloroformates is an efficient method for modifying hydroxyl groups. nih.gov
Azo Coupling: The naphthol ring is activated towards electrophilic substitution. Like 1-naphthol, the 4-position (relative to the hydroxyl group) in this compound would be susceptible to electrophilic attack, such as in azo coupling reactions with diazonium salts to form azo dyes. wikipedia.org
Mannich Reaction: Naphthols are common substrates in the Mannich reaction, a multicomponent reaction that introduces an aminomethyl group onto the aromatic ring, typically ortho to the hydroxyl group. nih.gov
Sulfonation: Direct C-H functionalization can be used to introduce a sulfonyl group onto the naphthol ring. A three-component reaction of naphthols, sulfur dioxide, and aryldiazonium salts, catalyzed by iron(III) chloride, leads to sulfonated naphthols. rsc.org
Derivatizing Agent for Analysis: The hydroxyl group can be reacted with chiral derivatizing agents, such as (1-naphthyl)(trifluoromethyl) O-carboxy anhydride, to facilitate analysis, for instance, in determining enantiomeric purity. nih.gov
Reactivity of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group significantly impacts the electronic properties and reactivity of the naphthalene ring. It is a strongly electron-withdrawing group and is known for its high lipophilicity and metabolic stability. nih.gov
The trifluoromethoxy group itself is generally considered to be chemically robust and unreactive under many common reaction conditions. It is stable to both acidic and basic hydrolysis and is resistant to many oxidizing and reducing agents. This inertness is a key reason for its incorporation into pharmaceuticals and agrochemicals. However, its strong electron-withdrawing nature deactivates the naphthalene ring towards electrophilic aromatic substitution, directing incoming electrophiles to specific positions based on the combined directing effects of the -OH and -OCF₃ groups. Conversely, it would activate the ring towards nucleophilic aromatic substitution, should a suitable leaving group be present.
Nucleophilic Substitution Reactions Involving the -OCF3 Moiety
The trifluoromethoxy (-OCF3) group is generally considered a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is attributed to the high strength of the C-O bond, which is further fortified by the electron-withdrawing nature of the three fluorine atoms. Unlike halogens, which can be displaced from activated aromatic rings by strong nucleophiles, the -OCF3 moiety is typically resistant to such substitutions. nih.gov
However, the reactivity can be influenced by the specific reaction conditions and the electronic nature of the aromatic system. In highly activated systems, where strong electron-withdrawing groups are present on the aromatic ring, nucleophilic attack may become feasible, though still challenging. For instance, in pentafluoropyridine, where the ring is highly electron-deficient, nucleophilic substitution of a fluorine atom occurs preferentially over the potential displacement of other groups. rsc.orgresearchgate.net While this example does not directly involve the -OCF3 group, it illustrates the principle that sufficient activation of the aromatic ring is a prerequisite for nucleophilic substitution of even poor leaving groups.
In the context of this compound, the naphthalene ring itself is more reactive than benzene (B151609), but the -OCF3 group's inherent stability makes its direct displacement by a nucleophile unlikely under standard SNAr conditions. libretexts.orgyoutube.com Research on related compounds, such as 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene, demonstrates that nucleophilic substitution can occur at other positions on the naphthalene ring when activated by strong electron-withdrawing groups, leaving the less reactive groups intact. scirp.orgresearchgate.net
Defluorinative Transformations
While the trifluoromethoxy group is generally stable, recent advancements in photoredox catalysis have enabled defluorinative functionalization of trifluoromethylarenes. researchgate.netacs.org These methods often involve the generation of radical species under mild conditions. Such transformations typically target the C-F bonds of a trifluoromethyl (-CF3) group rather than a trifluoromethoxy (-OCF3) group. The direct defluorination of the -OCF3 group in this compound is not a commonly reported transformation, as the oxygen atom significantly influences the electronic properties and reactivity of the CF3 moiety.
The focus of defluorination chemistry has largely been on converting trifluoromethyl groups to difluoromethyl or other valuable fluorinated motifs. researchgate.netresearchgate.net These reactions proceed via radical intermediates, and the high bond dissociation energy of the C-F bond presents a significant challenge. researchgate.net While these methods are powerful for -CF3 substituted arenes, their applicability to -OCF3 substituted compounds like this compound is not well-established and would likely require tailored catalytic systems to overcome the different electronic environment of the trifluoromethoxy group.
Stability and Chemical Behavior of the O-CF3 Linkage
The O-CF3 linkage is known for its exceptional thermal and chemical stability. nih.gov The trifluoromethoxy group is resistant to attack by acids, bases, and many oxidizing and reducing agents. nih.gov This stability is a key reason for its incorporation into pharmaceuticals and agrochemicals, as it can enhance metabolic stability. mdpi.comresearchgate.net The high electronegativity of the fluorine atoms strengthens the C-O bond, making it less susceptible to cleavage. mdpi.com
The stability of the O-CF3 group in this compound means that chemical reactions are more likely to occur at other positions on the naphthalene ring, such as the hydroxyl group or the aromatic core itself. The -OCF3 group generally remains intact during various chemical transformations.
Electronic Effects of the Trifluoromethoxy Group on Naphthalene Reactivity
Inductive and Resonance Effects
The trifluoromethoxy (-OCF3) group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. This effect is transmitted through the sigma bond network, pulling electron density away from the naphthalene ring. nih.govvaia.com
Table 1: Comparison of Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |
| -OCH3 | Weakly withdrawing (-I) | Strongly donating (+R) | Activating |
| -F | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating |
| -CF3 | Strongly withdrawing (-I) | No significant resonance | Strongly deactivating |
| -OCF3 | Strongly withdrawing (-I) | Very weakly donating (+R) | Strongly deactivating |
This table provides a qualitative comparison of the electronic effects of different substituents on an aromatic ring.
Influence on Electrophilic and Nucleophilic Aromatic Substitution
Conversely, the electron-withdrawing character of the -OCF3 group makes the naphthalene ring more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at another position on the ring. masterorganicchemistry.com The -OCF3 group helps to stabilize the negative charge of the Meisenheimer complex intermediate that forms during the reaction. chemistrysteps.com Therefore, in a suitably substituted this compound derivative (e.g., with a halogen at an activated position), the -OCF3 group would facilitate nucleophilic attack. The placement of the electron-withdrawing group ortho or para to the leaving group is crucial for effective stabilization of the intermediate. masterorganicchemistry.com
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural analysis of 1-(Trifluoromethoxy)-7-naphthol, offering detailed insights into the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effect of the hydroxyl group (-OH) and the electron-withdrawing nature of the trifluoromethoxy group (-OCF3).
The naphthalene ring system gives rise to a complex pattern of signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the same ring as the hydroxyl group will be influenced differently than those on the ring with the trifluoromethoxy group. The hydroxyl proton itself is expected to appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. In DMSO-d₆, this signal can be observed at a downfield position, around δ 10.6 ppm, as seen in similar naphthol-triazole systems. mdpi.com The aromatic protons will exhibit spin-spin coupling (J-coupling), leading to doublet, triplet, or more complex multiplet patterns, which are crucial for assigning specific protons to their positions on the naphthalene core. For instance, in 1-(trifluoromethyl)naphthalene (B1313596), the proton at the C8 position, peri to the trifluoromethyl group, is significantly deshielded and appears as a doublet around δ 8.25 ppm. rsc.org A similar effect would be anticipated for the H-8 proton in this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 7.2 - 7.4 | d | ~8-9 |
| H-3 | 7.5 - 7.7 | t | ~7-8 |
| H-4 | 7.9 - 8.1 | d | ~8-9 |
| H-5 | 7.3 - 7.5 | d | ~8-9 |
| H-6 | 7.1 - 7.3 | dd | ~8-9, ~2-3 |
| H-8 | 8.1 - 8.3 | d | ~2-3 |
Note: Predicted values are based on data from analogous naphthalene derivatives. mdpi.comrsc.orgresearchgate.net Actual values may vary.
The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The spectrum will display signals for the ten carbons of the naphthalene ring, plus the carbon of the trifluoromethoxy group. The chemical shifts are highly sensitive to the electronic environment. The carbon attached to the hydroxyl group (C-7) and the carbon bearing the trifluoromethoxy group (C-1) will be significantly shifted. The C-7 carbon is expected to be shielded and appear in the range of δ 150-155 ppm, while the C-1 carbon will be deshielded.
The trifluoromethoxy group's carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). For example, the CF₃ carbon in 1-(trifluoromethyl)naphthalene is observed as a quartet around δ 124.9 ppm with a large coupling constant (J ≈ 271 Hz). rsc.org A similar pattern is expected for the -OCF₃ carbon in the target molecule. The other aromatic carbons will resonate in the typical range of δ 110-140 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) |
|---|---|---|
| C-1 | 148 - 152 | q |
| C-2 | 118 - 122 | s |
| C-3 | 125 - 129 | s |
| C-4 | 128 - 132 | s |
| C-4a | 124 - 128 | s |
| C-5 | 115 - 119 | s |
| C-6 | 129 - 133 | s |
| C-7 | 152 - 156 | s |
| C-8 | 108 - 112 | s |
| C-8a | 133 - 137 | s |
Note: Predicted values are based on data from analogous naphthalene derivatives. mdpi.comrsc.org Actual values may vary.
¹⁹F NMR spectroscopy is a highly specific technique for observing fluorine-containing functional groups. For this compound, a single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of the trifluoromethoxy group is sensitive to its electronic environment on the aromatic ring. In trifluoromethoxy-benzene, the -OCF₃ signal appears as a singlet. For 1-(trifluoromethyl)naphthalene, the -CF₃ group resonates at approximately -59.72 ppm. rsc.org The chemical shift for the -OCF₃ group in the target compound is anticipated to be in a similar region, likely as a singlet, as coupling to aromatic protons over four and five bonds is often not resolved.
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent aromatic protons, aiding in the sequential assignment of protons around each ring of the naphthalene core.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of protonated carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the naphthol and trifluoromethoxy groups.
The naphthol moiety exhibits several key vibrations. The O-H stretching vibration is typically observed as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the phenol (B47542) group appears as a strong band between 1200 and 1260 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1650 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the 700-900 cm⁻¹ range, providing information about the substitution pattern of the naphthalene ring.
The trifluoromethoxy group also has strong, characteristic vibrational bands. The C-F stretching vibrations are particularly intense in the IR spectrum and are typically found in the 1000-1300 cm⁻¹ region. The symmetric and antisymmetric CF₃ stretching vibrations are expected to be prominent. For instance, in related trifluoromethyl compounds, these stretches are observed in the ranges of 1290–1235 cm⁻¹ and 1226–1200 cm⁻¹, respectively. The C-O-C stretching associated with the ether linkage will also contribute to the spectrum, likely in the 1000-1100 cm⁻¹ region.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| Aromatic C=C Stretch | 1450 - 1650 | Medium to Strong | Strong |
| C-F Stretch (asymmetric) | 1250 - 1300 | Very Strong | Medium |
| C-F Stretch (symmetric) | 1150 - 1200 | Very Strong | Medium |
| C-O Stretch (phenol) | 1200 - 1260 | Strong | Weak |
| C-O-C Stretch (ether) | 1000 - 1100 | Strong | Medium |
Note: Predicted frequencies are based on data from analogous compounds. mdpi.com Intensities can vary.
Correlation of Experimental and Theoretically Calculated Vibrational Spectra
The vibrational properties of naphthol derivatives have been extensively studied by comparing experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy with theoretical predictions from quantum chemical calculations, such as Density Functional Theory (DFT). ijapm.orgnanoient.org This correlative approach allows for precise assignment of fundamental vibrational modes. ijapm.orgnanoient.org
For related molecules like 1-naphthol (B170400), DFT calculations at the B3LYP/6-311+G** level have been used to simulate FT-IR and FT-Raman spectra, showing good agreement with experimental observations. ijapm.org The vibrational spectra are interpreted with the aid of normal coordinate analysis based on a scaled quantum mechanical force field. ijapm.org For instance, in studies of 1-naphthol, the 51 normal modes are distributed as 35 A' (in-plane) and 16 A'' (out-of-plane) vibrations, consistent with its C_s symmetry. ijapm.org The root mean square (RMS) error between observed and calculated frequencies for 1-naphthol was found to be 107 cm⁻¹, highlighting the predictive power of these theoretical methods. ijapm.org Similar methodologies have been applied to other naphthalene derivatives, where scaling factors are used to improve the correlation between theoretical and experimental wavenumbers. nanoient.orgnih.gov The comparison of simulated and experimental spectra provides crucial information about the ability of the computational method to describe the vibrational modes. ijapm.org
Interactive Table: Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for Naphthol Derivatives
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| C-H vibrations | 3177, 3186 (FT-IR) | 3166 (FT-Raman) | ijapm.org |
| C-H out-of-plane bending | 900-667 | - | ijapm.org |
| C-O-H in-plane bending | 1200-1100 | - | ijapm.org |
| O-H stretching | ~3600-3400 | 3619 | mdpi.com |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
The electronic absorption spectra of naphthol derivatives are characterized by transitions within the aromatic system. kyoto-u.ac.jpresearchgate.net The UV-visible spectrum of 1-naphthol, a parent compound to this compound, shows distinct absorption bands corresponding to π → π* electronic transitions of the aromatic rings. researchgate.net The introduction of a hydroxyl group to the naphthalene core causes a bathochromic (red) shift and a hyperchromic effect on the absorption bands. kyoto-u.ac.jp
For 1-naphthol, the absorption spectrum is a result of the overlap of two electronic transitions, designated as ¹L_a and ¹L_b states. researchgate.net The origin of the S₀ → S₁ (¹L_b) transition is located around 31,095 cm⁻¹, while the S₀ → S₂ (¹L_a) transition begins near 33,200 cm⁻¹. researchgate.net The presence of substituents, such as the trifluoromethoxy and hydroxyl groups in this compound, is expected to further modulate these transitions. For instance, the spectrum of 1-naphthol exhibits peaks around 300 nm, attributed to the π-π* electronic transition of the aromatic ring. researchgate.net
Interactive Table: Table 2: Electronic Transitions and Absorption Maxima for Naphthol Derivatives
| Compound | Transition | Absorption Maximum (λ_max) | Solvent | Reference |
|---|---|---|---|---|
| 1-Naphthol | S₀ → S₁ (¹L_b) | ~321 nm (31,095 cm⁻¹) | n-hexane | researchgate.net |
| 1-Naphthol | S₀ → S₂ (¹L_a) | ~301 nm (33,200 cm⁻¹) | n-hexane | researchgate.net |
| 2-Naphthol | S₀ → S₁ (¹L_b) | ~329 nm (30,342 cm⁻¹) | n-hexane | researchgate.net |
| 2-Naphthol | S₀ → S₂ (¹L_a) | ~285 nm (35,137 cm⁻¹) | n-hexane | researchgate.net |
| 7-Hydroxyflavone | Band I | 300.0 nm | 1,4-dioxane | mdpi.com |
The absorption properties of naphthol derivatives are significantly influenced by the solvent environment and the nature of substituents. mdpi.comias.ac.in The polarity of the solvent can cause shifts in the absorption maxima (solvatochromism). psu.eduijiset.combiointerfaceresearch.compjps.pksciencepublishinggroup.com For instance, in polar solvents, the n → π* transition is often destabilized, leading to a blue shift, while π → π* transitions can exhibit either a red or blue shift depending on the specific interactions. nih.gov
For 7-hydroxyflavone, a related compound, a bathochromic shift is observed in the absorption band with increasing solvent polarity in electron pair donating solvents. mdpi.com The ability of the solvent to act as a hydrogen bond acceptor is a key factor influencing the absorption maxima of hydroxyl-containing compounds. mdpi.com Substituents on the naphthalene ring also play a crucial role. ias.ac.in Generally, β-substitution on the naphthalene ring results in a larger bathochromic shift compared to α-substitution. ias.ac.in The introduction of an electron-donating group like a hydroxyl group typically leads to a red shift in the absorption spectrum. kyoto-u.ac.jp
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. libretexts.org For aromatic compounds like naphthol derivatives, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org
The fragmentation of related compounds provides insight into the expected fragmentation pathways for this compound. For example, in short-chain carboxylic acids, prominent fragments arise from the loss of OH (M-17) and COOH (M-45). libretexts.org In ketones, major fragmentation occurs via cleavage of the C-C bonds adjacent to the carbonyl group. miamioh.edu For ketamine analogues, characteristic fragmentation involves α-cleavage of the bond adjacent to the cyclohexanone (B45756) ring. nih.gov Given the structure of this compound, fragmentation would likely involve cleavage of the trifluoromethoxy group, loss of CO from the naphthol ring, and other characteristic fragmentations of the naphthalene core.
X-ray Diffraction (XRD) for Solid-State Structural Determination
Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sevenstarpharm.comjyu.fi This technique provides detailed information on bond lengths, bond angles, molecular conformation, and intermolecular interactions such as hydrogen bonding and crystal packing. sevenstarpharm.commdpi.com
While specific single crystal X-ray data for this compound is not available in the provided search results, the methodology is well-established for similar organic molecules. jyu.fimdpi.comresearchgate.net For example, the analysis of related compounds reveals how molecules are arranged in the crystal lattice and identifies hydrogen bonding networks that stabilize the structure. sevenstarpharm.com Such an analysis for this compound would precisely define the geometry of the trifluoromethoxy group relative to the naphthalene ring and detail the intermolecular hydrogen bonding involving the hydroxyl group, providing a complete picture of its solid-state structure.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Ground State Properties
DFT has become a cornerstone of computational chemistry for its ability to accurately and efficiently model the electronic structure of molecules. ohio-state.edu For 1-(trifluoromethoxy)-7-naphthol, DFT calculations are instrumental in elucidating its ground-state properties, providing a foundational understanding of its behavior.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. nih.govnih.gov
A comprehensive conformational analysis would involve systematically rotating the key dihedral angles and performing geometry optimizations for each starting conformation to map out the potential energy surface and identify all low-energy conformers.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.orgnih.gov Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. researchgate.net
For this compound, the distribution of the HOMO and LUMO electron densities would be of particular interest. The HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the oxygen atom of the hydroxyl group, reflecting their nucleophilic character. The LUMO, on the other hand, might have significant contributions from the trifluoromethoxy group, given its electron-withdrawing nature, and the aromatic system.
The HOMO-LUMO gap can be calculated using DFT. acs.org The presence of electron-donating (hydroxyl) and electron-withdrawing (trifluoromethoxy) groups on the naphthalene scaffold is expected to influence the HOMO and LUMO energy levels and, consequently, the magnitude of the gap. For comparison, studies on other polycyclic aromatic hydrocarbons (PAHs) have shown that the HOMO-LUMO gap generally decreases as the size of the aromatic system increases. researchgate.net
A hypothetical data table for the FMO analysis of this compound is presented below. The exact values would need to be determined through specific DFT calculations.
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Egap (LUMO-HOMO) | Value |
DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. dntb.gov.ua By simulating the spectra of this compound, researchers can gain a deeper understanding of its structural and electronic properties and validate experimental findings. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These calculations can help in the assignment of experimental NMR signals to specific atoms in the molecule, providing a detailed picture of the chemical environment of each nucleus. dntb.gov.ua
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical infrared (IR) spectra can be compared with experimental FT-IR data to identify the characteristic vibrational modes of the functional groups present in this compound, such as the O-H stretching of the hydroxyl group, C-O stretching of the ether linkage, and the C-F stretching vibrations of the trifluoromethyl group. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule, which are typically π → π* transitions in aromatic systems.
A hypothetical data table summarizing calculated and experimental spectroscopic data is shown below.
| Spectroscopic Technique | Calculated Parameter | Experimental Value |
| ¹³C NMR | Chemical Shift (ppm) for C1 | Value |
| ¹H NMR | Chemical Shift (ppm) for H at C2 | Value |
| IR | O-H Stretching Frequency (cm⁻¹) | Value |
| UV-Vis | λmax (nm) | Value |
DFT provides a framework for calculating various chemical reactivity descriptors that quantify the electrophilic and nucleophilic nature of a molecule. researchgate.net These descriptors are derived from the HOMO and LUMO energies and provide insights into the molecule's potential reaction pathways.
Key global reactivity descriptors include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. scribd.com
Chemical Hardness (η): Resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.
These parameters can be calculated using the following equations based on the energies of the HOMO and LUMO:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = χ² / (2η)
A hypothetical data table for the chemical reactivity descriptors of this compound is presented below.
| Descriptor | Value (eV) |
| Ionization Potential (I) | Value |
| Electron Affinity (A) | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
The distribution of charge within a molecule is described by its dipole moment and polarizability, both of which can be calculated using DFT.
Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with delocalized electrons, such as the naphthalene system, are generally more polarizable. DFT calculations can provide the static polarizability tensor, which gives information about the molecule's response to an electric field in different directions. q-chem.com
A hypothetical data table for these properties is shown below.
| Property | Calculated Value |
| Dipole Moment (Debye) | Value |
| Mean Polarizability (a.u.) | Value |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the properties of molecules in their electronically excited states. rsc.orgarxiv.orguci.edu TD-DFT is particularly valuable for understanding the interaction of molecules with light, such as absorption and emission processes. researchgate.net
For this compound, TD-DFT calculations can provide detailed insights into its photophysical behavior. By solving the time-dependent Kohn-Sham equations, one can determine the energies of the excited states and the probabilities of transitions between the ground and excited states. ohio-state.edu This information is crucial for interpreting UV-Vis absorption spectra, as the calculated vertical excitation energies correspond to the absorption maxima. ohio-state.edu
Furthermore, TD-DFT can be used to optimize the geometries of excited states, which can differ significantly from the ground-state geometry. This allows for the investigation of processes such as fluorescence, where a molecule emits light from its lowest singlet excited state. The energy difference between the optimized ground and first excited states provides an estimate of the 0-0 transition energy, which is relevant to the onset of absorption and emission bands.
TD-DFT can also be employed to study the nature of the electronic transitions. By analyzing the molecular orbitals involved in a particular excitation, one can characterize it as, for example, a locally excited (LE) state confined to the naphthalene ring or a charge-transfer (CT) state involving the transfer of electron density from the hydroxyl group to the trifluoromethoxy group or the aromatic system. However, it is important to note that standard TD-DFT approximations can sometimes struggle to accurately describe long-range charge-transfer excitations. rsc.org
Advanced Applications and Chemical Transformations of 1 Trifluoromethoxy 7 Naphthol Derivatives
Synthetic Utility in Diversified Chemical Scaffolds
Derivatives of 1-(trifluoromethoxy)-7-naphthol serve as versatile building blocks in organic synthesis, enabling the construction of intricate molecular frameworks, including fused polycyclic aromatic systems and various heterocyclic compounds.
The naphthalene (B1677914) core of this compound provides a foundational structure for the synthesis of larger, fused polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of significant interest for their potential applications in electronic materials and as structural motifs in complex natural products. Synthetic strategies often involve the transformation of the hydroxyl and trifluoromethoxy groups or the functionalization of the aromatic rings to facilitate annulation reactions, where additional rings are fused onto the primary naphthalene structure.
One general approach involves the conversion of the naphthol into a reactive intermediate, such as a triflate or a diazonium salt, which can then participate in intramolecular or intermolecular cyclization reactions to form new rings. For instance, intramolecular Heck reactions or Friedel-Crafts-type alkylations and acylations on suitably functionalized derivatives can lead to the formation of cyclopenta-fused or other polycyclic systems. rsc.org The electron-withdrawing nature of the trifluoromethoxy group can influence the regioselectivity of these cyclizations, directing the formation of specific isomers.
Furthermore, derivatives of this compound can be employed in transition-metal-catalyzed cross-coupling reactions to build up more complex aromatic structures, which can subsequently undergo cyclization to yield elaborate fused systems. The precise methodologies and resulting structures are highly dependent on the specific derivatization of the starting naphthol and the reaction conditions employed. Research in this area continues to explore novel and efficient ways to construct these complex molecules, with a focus on achieving high yields and controlling the regiochemistry of the final products. chemrxiv.org
The functional groups of this compound and its derivatives provide reactive sites for the construction of a wide array of heterocyclic compounds. The hydroxyl group can be readily converted into other functionalities, such as ethers and esters, which can then participate in cyclization reactions. Moreover, the aromatic rings can undergo electrophilic or nucleophilic substitution, providing handles for the introduction of nitrogen, sulfur, or oxygen-containing fragments that can be elaborated into heterocyclic rings.
A common strategy involves the condensation of a this compound derivative with a bifunctional reagent. For example, reaction with a β-ketoester can lead to the formation of coumarin (B35378) or quinoline-type structures, depending on the reaction conditions and the specific derivative used. Similarly, reactions with hydrazine (B178648) or its derivatives can yield pyrazole (B372694) or pyridazinone-fused naphthalenes. The trifluoromethyl group, a common feature in many modern pharmaceuticals, makes trifluoromethyl-substituted heterocycles synthesized from these precursors particularly interesting for medicinal chemistry applications. researchgate.net
The trifluoromethoxy group itself can influence the reactivity of the naphthalene ring system, potentially directing the regioselectivity of cyclization reactions and modifying the properties of the resulting heterocyclic compounds. The synthesis of trifluoromethyl-substituted heterocycles is an active area of research, with methodologies being developed for the direct trifluoromethylation of heterocyclic systems as well as the use of trifluoromethylated building blocks like derivatives of this compound. researchgate.netresearchgate.net
| Precursor Type | Reagent | Resulting Heterocycle |
| This compound derivative | β-Ketoester | Coumarin or Quinoline derivative |
| This compound derivative | Hydrazine derivative | Pyrazole or Pyridazinone-fused naphthalene |
| This compound derivative | Dicarbonyl compound | Fused furan (B31954) or pyrrole (B145914) derivative |
Targeted functionalization of this compound derivatives, particularly through chalcogenation (the introduction of sulfur, selenium, or tellurium), opens avenues to novel materials with interesting electronic and optical properties. These reactions typically involve the reaction of an activated naphthol derivative, such as an organometallic intermediate, with a chalcogen source.
For instance, lithiation of a protected this compound derivative followed by quenching with elemental sulfur or selenium can introduce a thiol or selenol group, respectively. These functional groups can then be further elaborated, for example, by alkylation to form thioethers or selenoethers, or by oxidation to form disulfides or diselenides. These chalcogen-containing compounds are precursors to a variety of materials, including organic conductors and semiconductors.
Other targeted functionalizations can include nitration, halogenation, and amination reactions on the naphthalene ring. The positions of these substitutions are influenced by the directing effects of the existing hydroxyl (or its protected form) and trifluoromethoxy groups. These functionalized derivatives are valuable intermediates for the synthesis of a wide range of more complex molecules with tailored properties.
Applications in Materials Science
The unique electronic profile of the 1-(trifluoromethoxy)-7-naphthyl moiety, characterized by the strong electron-withdrawing nature of the trifluoromethoxy group, makes its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics.
There is a significant demand for high-performance n-type (electron-transporting) organic semiconductors to complement the more common p-type (hole-transporting) materials in various organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org The introduction of strong electron-withdrawing groups is a key strategy in designing n-type materials, as it helps to lower the energy level of the lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport. nii.ac.jp
The trifluoromethoxy group is a potent electron-withdrawing group, and its incorporation into conjugated organic molecules is a promising approach for creating n-type semiconductors. Derivatives of this compound can be used as building blocks for larger conjugated systems, such as those containing naphthalene diimide (NDI) or other electron-deficient cores. nii.ac.jp The trifluoromethoxy group can enhance the electron-accepting ability of these molecules, leading to improved n-type semiconducting properties. The synthesis of such materials often involves cross-coupling reactions to extend the π-conjugated system of the 1-(trifluoromethoxy)-7-naphthyl unit.
| Property | Influence of Trifluoromethoxy Group |
| LUMO Energy Level | Lowered, facilitating electron injection |
| Electron Mobility | Potentially enhanced due to improved intermolecular interactions |
| Air Stability | Can be improved by lowering the LUMO level |
The incorporation of this compound derivatives into advanced materials can significantly influence their optoelectronic properties. The strong dipole moment and electron-withdrawing nature of the trifluoromethoxy group can alter the absorption and emission characteristics of chromophores and fluorophores.
In the context of organic light-emitting diodes (OLEDs), for example, the use of hosts or emitters containing the 1-(trifluoromethoxy)-7-naphthyl moiety could lead to changes in emission color, quantum efficiency, and device stability. The trifluoromethoxy group can impact the energy levels of the highest occupied molecular orbital (HOMO) and LUMO, thereby tuning the bandgap of the material and, consequently, its emission wavelength.
Development of Chemical Sensors and Probing Agents (Non-Biological)
Naphthalene derivatives are widely employed as fluorophores in the design of chemical sensors due to their excellent photophysical properties, including high quantum yields and sensitivity to the local environment. nih.gov The general strategy involves linking the naphthol scaffold to a specific recognition unit (receptor) that can selectively bind to an analyte. This binding event modulates the photophysical properties of the naphthol, leading to a detectable change in fluorescence or color. researchgate.net
Derivatives of this compound are promising candidates for the development of advanced sensing platforms. The naphthol moiety can serve as the signaling unit, while a suitable analyte-binding group could be introduced, for instance, by functionalizing the hydroxyl group or by substitution on the aromatic ring.
Common sensing mechanisms that could be employed include:
Photoinduced Electron Transfer (PET): A receptor with a high-energy lone pair of electrons (like a nitrogen or sulfur atom) can quench the fluorescence of the naphthol fluorophore. Upon binding of a target analyte (e.g., a metal cation) to the receptor, the lone pair's energy is lowered, inhibiting the PET process and "turning on" the fluorescence.
Chelation-Enhanced Fluorescence (CHEF): A non-fluorescent or weakly fluorescent ligand system can become highly fluorescent upon chelation with a metal ion, which rigidifies the molecular structure and reduces non-radiative decay pathways. researchgate.net
Intramolecular Charge Transfer (ICT): The electron-withdrawing -OCF₃ group, in conjunction with an electron-donating group elsewhere in the molecule, could create a push-pull system. Analyte binding could then alter the ICT character, leading to a shift in the emission wavelength.
The trifluoromethoxy group would likely enhance the performance of such sensors by improving photostability and fine-tuning the electronic energy levels of the fluorophore, potentially leading to higher sensitivity and selectivity.
By incorporating appropriate recognition motifs, sensors based on the this compound scaffold could be designed to detect a variety of non-biological analytes.
Metal Ions: Attaching a chelating moiety like a Schiff base, crown ether, or aza-macrocycle could create selective sensors for metal ions such as Al³⁺, Cu²⁺, or Fe³⁺. Naphthol-based Schiff bases are well-documented as effective fluorescent sensors for aluminum ions. nih.gov
Anions: The introduction of hydrogen-bond donor groups (e.g., urea, thiourea) could facilitate the selective recognition of anions like fluoride (B91410) (F⁻) or cyanide (CN⁻). spectroscopyonline.com Fluoride detection is often achieved through a reaction-based mechanism where the anion cleaves a silicon-oxygen bond, releasing the free naphthol fluorophore and causing a distinct optical response. researchgate.net
Industrial Chemicals: Specific cavities or binding pockets could be engineered to recognize neutral industrial molecules through shape complementarity and non-covalent interactions.
Table 2: Potential Sensor Designs and Target Analytes for this compound Derivatives
| Receptor Moiety | Target Analyte | Potential Sensing Mechanism |
|---|---|---|
| Schiff Base (e.g., from ethylenediamine) | Metal Ions (Al³⁺, Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) |
| Aza-crown Ether | Alkali/Alkaline Earth Metals (Na⁺, K⁺, Mg²⁺) | Photoinduced Electron Transfer (PET) |
| Silyl (B83357) Ether (at the hydroxyl group) | Fluoride (F⁻) | Desilylation-induced color/fluorescence change |
Catalytic Applications of Naphthol-Based Ligands and Scaffolds
Naphthol-based structures are foundational to some of the most successful chiral ligands in asymmetric catalysis. The steric bulk and well-defined geometry of the naphthalene system are key to creating a chiral environment around a metal center, enabling high stereocontrol in chemical reactions.
While direct catalytic applications of this compound are not prominently reported, its structure is highly amenable to being incorporated into chiral ligands. A primary strategy would be the oxidative coupling of two molecules of this compound to form a binaphthol (BINOL)-type ligand. The resulting 1,1'-bi-7,7'-(dihydroxy)-8,8'-bis(trifluoromethoxy)naphthalene would possess axial chirality, analogous to the renowned BINOL.
Such a ligand, when complexed with metals like rhodium, ruthenium, palladium, or titanium, could be a powerful catalyst for a range of asymmetric transformations:
Asymmetric Hydrogenation
Asymmetric Allylic Alkylation rsc.org
Diels-Alder Reactions
Asymmetric Epoxidation
The trifluoromethoxy groups at the 8 and 8' positions would be located close to the metal's coordination sphere. Their electronic and steric properties could significantly influence the catalyst's activity and selectivity. chinesechemsoc.orgnih.gov The strong electron-withdrawing nature of the -OCF₃ group could make the metal center more electrophilic, potentially enhancing its catalytic activity. Furthermore, these groups could engage in specific non-covalent interactions with the substrate, further refining the stereochemical outcome of the reaction.
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The introduction of fluorine atoms into organic molecules is a well-established strategy for controlling their self-assembly. nih.govscispace.com
Derivatives of this compound are expected to be excellent building blocks for supramolecular structures. The flat, aromatic naphthalene core is prone to π-π stacking interactions, while the hydroxyl group can act as a hydrogen bond donor and acceptor. The trifluoromethoxy group adds several key features:
Dipole-Dipole Interactions: The highly polar C-F bonds create a strong local dipole moment, which can direct molecular packing.
Fluorophilic/Fluorophobic Effects: In appropriate solvent systems, the fluorinated portion of the molecule can drive self-assembly by segregating from hydrocarbon or polar regions. nsf.gov
Orthogonal Multipolar Interactions: Fluorine can participate in specific interactions with electron-rich or electron-poor centers that are distinct from other non-covalent forces.
In the context of host-guest chemistry , this compound or its derivatives could function as a "guest" molecule, fitting into the cavity of a larger "host" macrocycle like a cyclodextrin, calixarene, or cucurbituril. thno.orgnih.gov The size and shape of the naphthol derivative make it a suitable guest for hosts with hydrophobic cavities. nih.gov The trifluoromethoxy group could provide an additional recognition handle for hosts with complementary electronic or fluorophilic properties, potentially leading to high binding affinity and selectivity. Such host-guest complexes have applications in drug delivery, sensing, and the construction of molecular machines. rsc.org
Non-covalent Interactions and Recognition Phenomena of Fluorinated Naphthols
The introduction of fluorine and fluorinated groups, such as the trifluoromethoxy (-OCF₃) group, into the naphthol framework profoundly influences the molecule's non-covalent interaction landscape. These interactions are fundamental to molecular recognition, self-assembly, and the design of functional materials. The unique electronic properties of fluorine, being the most electronegative element, give rise to a variety of weak interactions that can be exploited in supramolecular chemistry.
The non-covalent interactions involving fluorinated naphthols are a complex interplay of hydrogen bonds, halogen bonds, and π-system interactions. While organic fluorine is generally considered a poor hydrogen bond acceptor, its presence significantly modulates the acidity of nearby donor groups and can participate in certain types of hydrogen bonds. nih.govmdpi.com
Hydrogen Bonding: The hydroxyl group of a naphthol is a potent hydrogen bond donor. The electron-withdrawing nature of the trifluoromethoxy group is expected to increase the acidity of the naphtholic proton, making it a stronger hydrogen bond donor. Fluorinated alcohols, in general, exhibit high hydrogen bond donor ability. researchgate.net
Furthermore, the fluorine atoms of the trifluoromethoxy group can act as weak hydrogen bond acceptors. Interactions of the C–F···H–O and C–F···H–N type, though weak, are significant in molecular recognition and crystal engineering. nih.govrsc.org For instance, studies on 8-fluoro-4-methyl-1-naphthol have shown the formation of intermolecular bifurcated hydrogen bonds (O-H···(F, HO)) in the crystalline state, highlighting the potential for fluorine to participate directly in hydrogen bonding networks. researchgate.net
Halogen Bonding: A less common but significant interaction is the halogen bond, where an electrophilic region (σ-hole) on a halogen atom interacts with a nucleophile. While fluorine is not typically a halogen bond donor in aromatic systems, the trifluoromethyl (-CF₃) and by extension, the trifluoromethoxy (-OCF₃) group, can participate in halogen bonding. nih.govnih.gov The carbon atom of the -CF₃ group can exhibit a positive σ-hole, enabling interactions with electron-rich species like carbonyl oxygens. Studies on trifluoromethyl halides have demonstrated their ability to form C-X···O halogen bonds with Lewis bases such as dimethyl ether. nih.gov This suggests that the trifluoromethoxy group in a naphthol derivative could engage in similar interactions, directing the assembly of supramolecular structures.
The interplay of these non-covalent forces dictates the molecular recognition events and the resulting supramolecular architectures. The ability of fluorinated naphthols to engage in a diverse set of directional interactions makes them valuable components for designing complex, self-assembling systems.
Table 1: Experimental Complexation Enthalpies for Halogen Bonding in Analogous Systems
The following table presents the experimentally determined complexation enthalpies for the 1:1 complexes of trifluoromethyl halides with dimethyl ether in liquid argon, illustrating the strength of C-X···O halogen bonds. This data provides an insight into the potential energy of similar interactions involving the trifluoromethoxy group.
| Interacting Molecules | Complexation Enthalpy (kJ mol⁻¹) |
| Dimethyl ether ··· CF₃Cl | -6.8(3) |
| Dimethyl ether ··· CF₃Br | -10.2(1) |
| Dimethyl ether ··· CF₃I | -15.5(1) |
Data sourced from cryospectroscopic studies and illustrates the trend in halogen bond strength. nih.gov
Table 2: Calculated Interaction Energies for Hydrogen Bonds with Fluorine in Model Systems
This table shows calculated interaction energies for different types of hydrogen bonds involving aliphatic fluorine (Fal), which serves as a model for the fluorine atoms in a trifluoromethoxy group. The energies were determined using the Quantum Theory of Atoms in Molecules (QTAIM).
| Hydrogen Bond Type | Interaction Energy (kcal/mol) |
| Fal···H–O | ~ -0.64 |
| Fal···H–C | ~ -0.69 |
| Fal···H–N | ~ -0.80 |
These values represent the weaker end of the hydrogen bond spectrum and indicate that fluorine is a weak hydrogen bond acceptor. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
